

# Application of Rubidium Chromate in Analytical Chemistry: Determination of Lead

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## Compound of Interest

Compound Name: *Rubidium chromate*

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## Introduction

**Rubidium chromate** ( $\text{Rb}_2\text{CrO}_4$ ) is a bright yellow, water-soluble crystalline solid that serves as a valuable reagent in analytical chemistry.<sup>[1]</sup> Its primary application lies in the quantitative determination of various metal ions, most notably lead ( $\text{Pb}^{2+}$ ), through precipitation reactions. The chromate ion ( $\text{CrO}_4^{2-}$ ) reacts with lead ions to form a highly insoluble, bright yellow precipitate of lead chromate ( $\text{PbCrO}_4$ ). This reaction forms the basis for both gravimetric and titrimetric methods of lead analysis.

This document provides detailed application notes and protocols for the use of **rubidium chromate** in the analytical determination of lead, tailored for researchers, scientists, and professionals in drug development who may need to quantify lead content in various samples.

## Physicochemical Data of Lead Chromate

For accurate quantitative analysis, a thorough understanding of the properties of the precipitate is essential. The key data for lead chromate is summarized below.

Property	Value
Molar Mass	323.2 g/mol
Solubility Product ( $K_{sp}$ )	Approximately $1.8 \times 10^{-14}$ to $2.0 \times 10^{-16}$
Gravimetric Factor (Pb/PbCrO <sub>4</sub> )	0.6411
Appearance	Yellow solid

## Application Note I: Gravimetric Determination of Lead Principle

This method relies on the precipitation of lead ions as lead chromate from an aqueous solution. The precipitate is then filtered, washed, dried, and weighed. The mass of lead in the original sample is calculated from the mass of the lead chromate precipitate using the gravimetric factor. The low solubility product of lead chromate ensures that the precipitation is essentially quantitative.

## Experimental Protocol

This protocol is adapted from established methods for the gravimetric determination of lead using a chromate source.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reagents:

- **Rubidium Chromate** ( $Rb_2CrO_4$ ) solution (4% w/v): Dissolve 4 g of **rubidium chromate** in 100 mL of distilled water.
- Dilute Acetic Acid (approx. 5% v/v).
- Lead-containing sample solution.
- Distilled water.

Equipment:

- 400 mL Beakers
- Glass stirring rods
- Sintered glass crucibles (pre-weighed)
- Drying oven (120 °C)
- Desiccator
- Analytical balance
- Pipettes and volumetric flasks

**Procedure:**

- Sample Preparation: Accurately transfer a known volume of the lead-containing sample into a 400 mL beaker. Add approximately 5 mL of dilute acetic acid and dilute the solution to about 100 mL with distilled water.[\[3\]](#)
- Precipitation: Heat the solution to boiling. To the hot solution, slowly add the 4% **rubidium chromate** solution dropwise with constant and vigorous stirring. Continue adding the reagent until no more precipitate is formed. The supernatant liquid should be a clear yellow, indicating a slight excess of the chromate reagent.[\[2\]](#)[\[3\]](#)
- Digestion: Heat the beaker on a water bath for approximately 15-30 minutes.[\[2\]](#) This process, known as digestion, encourages the formation of larger, more easily filterable crystals. Allow the precipitate to settle completely.
- Filtration: Decant the clear supernatant liquid through a pre-weighed sintered glass crucible. Wash the precipitate in the beaker with hot distilled water, decanting the washings through the crucible.
- Transfer and Washing: Transfer the precipitate entirely into the crucible. Use a stream of hot water from a wash bottle to aid the transfer. Wash the precipitate in the crucible with several portions of hot water until the washings are free of excess chromate ions. (Test a few drops

of the filtrate with a drop of silver nitrate solution; the absence of a red-brown precipitate indicates complete washing).[3]

- Drying and Weighing: Place the crucible containing the precipitate in a drying oven at 120 °C for at least one hour.[1][3] After drying, transfer the crucible to a desiccator to cool to room temperature. Weigh the crucible on an analytical balance. Repeat the drying, cooling, and weighing steps until a constant mass is achieved.
- Calculation: Calculate the mass of lead in the original sample using the following formula:

$$\text{Mass of Pb (g)} = \text{Mass of PbCrO}_4 \text{ precipitate (g)} \times 0.6411$$

## Workflow for Gravimetric Analysis



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Gravimetric analysis workflow for lead determination.

## Application Note II: Rubidium Chromate as an Indicator in Precipitation Titrations (Mohr's Method) Principle

**Rubidium chromate** can be used as an indicator in the argentometric titration of halide ions, a method developed by Karl Friedrich Mohr.[4][5][6] While typically used for chloride determination, the principle can be applied to the determination of lead by titrating with a standard chromate solution. In this adaptation, a standard solution of **rubidium chromate** is used to titrate the lead-containing sample. The endpoint is detected by the appearance of a reddish-brown precipitate of silver chromate ( $\text{Ag}_2\text{CrO}_4$ ) after all the lead has been precipitated as lead chromate. This requires the addition of a small amount of silver nitrate to the sample.

Alternatively, and more directly for lead, a known excess of a standard **rubidium chromate** solution is added to the lead sample to precipitate all the lead as lead chromate. The excess, unreacted chromate in the filtrate is then titrated with a standard silver nitrate solution, using the formation of the reddish-brown silver chromate precipitate to indicate the endpoint.

## Experimental Protocol (Back-Titration Method)

### Reagents:

- Standardized **Rubidium Chromate** ( $\text{Rb}_2\text{CrO}_4$ ) solution (e.g., 0.1 M).
- Standardized Silver Nitrate ( $\text{AgNO}_3$ ) solution (e.g., 0.1 M).
- Lead-containing sample solution.
- Nitric acid (for washing).

### Equipment:

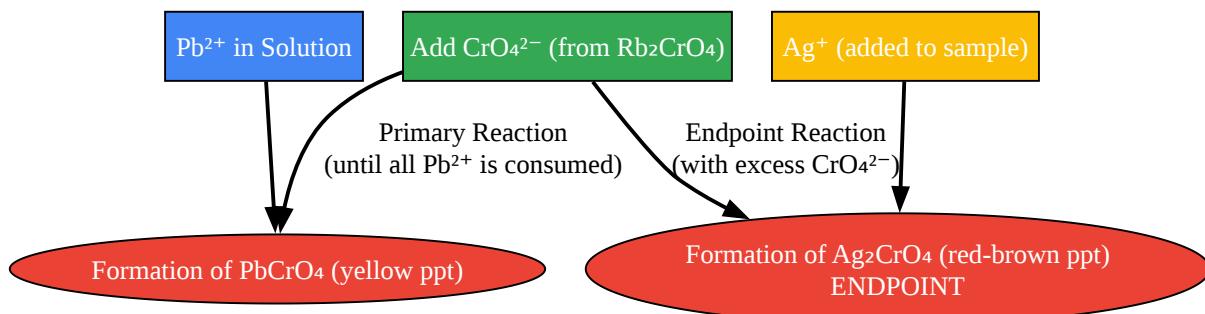
- Burette and stand
- Pipettes and volumetric flasks
- Erlenmeyer flasks
- Filtration apparatus

### Procedure:

- Sample Preparation: Pipette a precise volume of the lead-containing sample into an Erlenmeyer flask.
- Precipitation: Add a known excess volume of standardized **rubidium chromate** solution to the flask to precipitate all the lead as lead chromate ( $\text{PbCrO}_4$ ).
- Separation: Filter the lead chromate precipitate from the solution, collecting the filtrate quantitatively. Wash the precipitate with a small amount of 0.1% nitric acid.[\[1\]](#)

- Titration: The filtrate, which contains the excess chromate ions, is then titrated with a standardized silver nitrate solution.
- Endpoint Detection: The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate ( $\text{Ag}_2\text{CrO}_4$ ).[4]
- Calculation:
  - Calculate the total moles of chromate added to the sample.
  - Calculate the moles of excess chromate that reacted with the silver nitrate titrant.
  - The difference between these two values gives the moles of chromate that reacted with the lead in the sample.
  - From the stoichiometry of the reaction ( $\text{Pb}^{2+} + \text{CrO}_4^{2-} \rightarrow \text{PbCrO}_4$ ), calculate the moles and then the mass of lead in the sample.

## Logical Relationship in Mohr's Method Endpoint Detection



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Endpoint detection logic in chromate titration of lead.

## Safety Precautions

**Rubidium chromate**, like other hexavalent chromium compounds, is toxic and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All procedures should be carried out in a well-ventilated fume hood. Dispose of waste containing chromium and lead in accordance with local regulations.

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